molecular formula C12H10N4O5 B5206780 N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine

Cat. No.: B5206780
M. Wt: 290.23 g/mol
InChI Key: QNWITCFETJUORD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine is a chemical compound characterized by the presence of a methoxyphenyl group attached to a dinitropyridinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to achieve the nitration. The subsequent steps may involve the use of catalysts and specific solvents to facilitate the attachment of the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can participate in substitution reactions where the methoxy group or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The methoxyphenyl group may interact with biological macromolecules, affecting their function and activity. The compound’s overall structure allows it to engage in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3,5-dinitrobenzeneamine: Similar structure but with a benzene ring instead of a pyridine ring.

    N-(3-methoxyphenyl)-2,4-dinitropyridin-4-amine: Similar structure but with different positions of the nitro groups.

Uniqueness

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine is unique due to the specific positioning of the nitro groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the methoxyphenyl group further enhances its versatility in various chemical reactions and biological interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-21-9-4-2-3-8(5-9)14-12-10(15(17)18)6-13-7-11(12)16(19)20/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWITCFETJUORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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